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Compound of Interest

Compound Name: 2-Amino-4,5-dibromobenzamide

Cat. No.: B13141780

Get Quote

Executive Summary & Product Identity
4,5-Dibromoanthranilamide (CAS: 1862801-55-5) is a specialized halogenated intermediate

used in the synthesis of advanced agrochemicals and functional materials.[1][2][3] Unlike its

common isomer, 3,5-dibromoanthranilamide, the 4,5-isomer possesses a unique substitution

pattern that significantly alters its vibrational spectroscopy profile, particularly in the fingerprint

region.

This guide outlines the critical FTIR spectral features required to validate the identity of 4,5-

dibromoanthranilamide and distinguish it from precursors and isomers during quality control

(QC).
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Feature Target Product Parent Precursor Common Isomer

Name

4,5-

Dibromoanthranilamid

e

Anthranilamide

3,5-

Dibromoanthranilamid

e

Structure
2-amino-4,5-

dibromobenzamide
2-aminobenzamide

2-amino-3,5-

dibromobenzamide

CAS 1862801-55-5 88-68-6 16524-04-2

Substitution
1,2,4,5-

Tetrasubstituted

1,2-Disubstituted

(Ortho)

1,2,3,5-

Tetrasubstituted

Experimental Methodology
To ensure reproducible spectral data, the following protocol is recommended for solid-state

analysis.

Sample Preparation Protocol
Technique: Attenuated Total Reflectance (ATR) is preferred for rapid QC.

Crystal Material: Diamond or ZnSe (Diamond preferred for hardness).[2]

Sample State: Fine crystalline powder.[3]

Resolution: 4 cm⁻¹.[3]

Scans: 32 scans (minimum) to reduce signal-to-noise ratio.

Background: Air background collected immediately prior to sample.[2][3]
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Critical Control Point: Ensure the sample is dry. Residual solvent (e.g., ethanol,

dichloromethane) will introduce interfering peaks at 2900–3000 cm⁻¹ (C-H) and ~1050 cm⁻¹ (C-

O), obscuring the product's fine structure.

Characteristic FTIR Peaks & Interpretation
The identification of 4,5-dibromoanthranilamide relies on detecting the "Bromine Shift" in the

fingerprint region and the "Substitution Pattern" change in the aromatic bending region.

Comparative Spectral Data Table
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Functional
Group

Vibration Mode
Anthranilamide

(Precursor)

4,5-

Dibromoanthran

ilamide (Target)

Mechanistic

Insight

Primary Amine (-

NH₂)

Stretching

(Asym/Sym)
3390, 3190 cm⁻¹ 3410, 3200 cm⁻¹

Electron-

withdrawing Br

atoms slightly

increase bond

force constant

(inductive effect).

[1][2][3]

Amide Carbonyl

(C=O)

Stretching

(Amide I)
1670 cm⁻¹ 1675–1685 cm⁻¹

Reduced

conjugation from

the ring to

carbonyl due to

Br electron

withdrawal shifts

C=O to higher

freq.

Aromatic Ring C=C Stretching 1620, 1590 cm⁻¹ 1580–1600 cm⁻¹

Mass effect of

heavy Br atoms

dampens ring

vibrations.[2]

Amide II N-H Bending 1620 cm⁻¹ 1615–1625 cm⁻¹

Overlaps with

ring stretch; often

appears as a

shoulder.[1][3]

Ar-H (Out-of-

Plane)
Bending (OOP)

750 cm⁻¹

(Strong)

860–890 cm⁻¹

(Medium)

CRITICAL ID

PARAMETER:An

thranilamide = 4

adjacent H

(750).4,5-

Dibromo =

Isolated H (860-

900).[1][2][3]
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Carbon-Bromine C-Br Stretching Absent 500–650 cm⁻¹

Distinct broad

bands appearing

in the low-

frequency region.

[1][2][3]

Detailed Spectral Analysis
1. The "Fingerprint" Region (600–900 cm⁻¹)
This is the most definitive region for distinguishing the 4,5-isomer from the parent and the 3,5-

isomer.

Anthranilamide: Shows a very strong band at ~750 cm⁻¹, characteristic of an ortho-

disubstituted benzene ring (4 adjacent protons).

4,5-Dibromoanthranilamide: The 750 cm⁻¹ band disappears. Instead, you will observe peaks

in the 860–890 cm⁻¹ range.

Reasoning: The 4,5-substitution pattern leaves two protons at positions 3 and 6. These

protons are isolated (no adjacent neighbors). Isolated aromatic protons typically absorb

between 860 and 900 cm⁻¹.

3,5-Dibromoanthranilamide (Comparison): This isomer has protons at positions 4 and 6,

which are meta to each other. This creates a different fingerprint pattern, often showing a

peak ~850 cm⁻¹ but distinct from the 4,5-isomer's pattern due to different symmetry.

2. The Carbonyl Region (1650–1700 cm⁻¹)
The Amide I band (C=O stretch) in 4,5-dibromoanthranilamide typically shifts to a slightly

higher wavenumber (blue shift) compared to anthranilamide.[1]

Cause: The bromine atoms are electron-withdrawing (Inductive effect -I).[1][2][3] They pull

electron density away from the aromatic ring, which in turn reduces the electron donation

into the amide carbonyl. This increases the double-bond character of the C=O, raising its

vibrational frequency.
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Structural Validation Workflow
The following diagram illustrates the logic flow for validating the synthesis of 4,5-

dibromoanthranilamide from anthranilamide using FTIR.
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Start: Crude Product Analysis

Check C=O Region (1650-1690 cm⁻¹)

Check N-H Region (3100-3400 cm⁻¹)

Amide/Amine Present?

Analyze Fingerprint (700-900 cm⁻¹)

Yes

ID: Unreacted Anthranilamide

No (Unlikely)

Peak at ~750 cm⁻¹?

Check for Isolated H (860-900 cm⁻¹)

No (Absent) Yes (Strong)

Check C-Br Region (500-700 cm⁻¹)

Peak Present

ID: 4,5-Dibromoanthranilamide

Bands Present

Click to download full resolution via product page

Figure 1: Decision tree for identifying 4,5-dibromoanthranilamide based on spectral shifts.
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Synthesis Pathway & Monitoring
Understanding the synthesis context helps in interpreting impurity peaks. 4,5-

dibromoanthranilamide is typically synthesized via bromination of anthranilamide.

Anthranilamide
(Start Material)

Bromination
(Br₂ / AcOH)

Electrophilic Subst. Mixture:
Mono- & Di-bromo

Purification
(Recrystallization)

FTIR QC Point 1:
Disappearance of 750 cm⁻¹

4,5-Dibromoanthranilamide
(Target)

FTIR QC Point 2:
Appearance of C-Br

(500-650 cm⁻¹)

Click to download full resolution via product page

Figure 2: Synthesis pathway highlighting FTIR quality control points.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 1369844-87-0|5-Bromo-2-(dimethylamino)benzamide|BLD Pharm [bldpharm.com]

2. 112253-70-0|2-Amino-4-bromobenzamide|BLD Pharm [bldpharm.com]

3. 16313-66-9|2-Amino-5-bromobenzamide|BLD Pharm [bldpharm.com]

To cite this document: BenchChem. [Technical Comparison Guide: FTIR Characterization of
4,5-Dibromoanthranilamide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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